ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO2 and a molecular weight of 215.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two fluorine atoms at the 4-position of the pyrrolidine ring . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4,4-difluoropyrrolidine-3-carboxylate with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield. The reaction conditions may include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperatures ranging from -78°C to reflux conditions and solvents such as dichloromethane, ethanol, or water .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .
Scientific Research Applications
Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target . The presence of fluorine atoms in the compound enhances its binding affinity to certain proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl pyrrolidine-3-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 4-fluoropyrrolidine-3-carboxylate: Contains only one fluorine atom, leading to different binding affinities and biological activities.
Ethyl 4,4-dichloropyrrolidine-3-carboxylate: Substitutes fluorine with chlorine, resulting in altered chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
IUPAC Name |
ethyl 4,4-difluoropyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-2-12-6(11)5-3-10-4-7(5,8)9;/h5,10H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEZNVGZPLCNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780567-10-3 |
Source
|
Record name | ethyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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